3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
Description
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic chromen-4-one (flavone) derivative characterized by a benzopyran-4-one core substituted at positions 3 and 6. At position 3, it bears a 2-ethoxyphenoxy group (–O–C₆H₄–OCH₂CH₃), and at position 7, a 4-nitrobenzyloxy group (–OCH₂–C₆H₄–NO₂). This compound is structurally related to naturally occurring flavonoids but incorporates synthetic modifications to enhance electron-withdrawing and steric properties.
Chromen-4-one derivatives are known for diverse pharmacological activities, including enzyme inhibition (e.g., MAO-A/B) and antioxidant properties .
Properties
CAS No. |
773864-49-6 |
|---|---|
Molecular Formula |
C24H19NO7 |
Molecular Weight |
433.416 |
IUPAC Name |
3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H19NO7/c1-2-29-20-5-3-4-6-21(20)32-23-15-31-22-13-18(11-12-19(22)24(23)26)30-14-16-7-9-17(10-8-16)25(27)28/h3-13,15H,2,14H2,1H3 |
InChI Key |
ILKKYRPYJQVTAK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenoxy Group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Nitrophenylmethoxy Group: The final step involves the nucleophilic substitution reaction where the chromen-4-one derivative is reacted with 4-nitrobenzyl chloride in the presence of a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy and methoxy groups undergo oxidation under strong oxidative conditions. The nitro group remains stable under most oxidation protocols.
Example :
Treatment with potassium permanganate in acidic medium oxidizes the 2-ethoxyphenoxy group to a ketone derivative, forming a quinone-like structure.
Reduction Reactions
The nitro group is selectively reduced to an amine, while the chromenone core may undergo partial hydrogenation.
Key Finding :
Catalytic hydrogenation converts the 4-nitrophenylmethoxy group to a 4-aminophenylmethoxy derivative without affecting the chromenone’s conjugated system.
Nucleophilic Substitution
The electron-deficient aromatic ring (due to the nitro group) facilitates electrophilic substitution, while alkoxy groups undergo displacement under harsh conditions.
| Reagent/Conditions | Site of Reaction | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | Meta to nitro group | Additional nitro substituent | |
| HBr (glacial acetic acid) | Cleavage of methoxy/ethoxy | Replacement with bromide |
Example :
Nitration introduces a second nitro group at the meta position relative to the existing nitro group on the phenyl ring .
Hydrolysis Reactions
Ether linkages are cleaved under acidic or basic hydrolysis, though the nitro group stabilizes the aromatic ring against harsh conditions.
| Conditions | Reaction Outcome | Byproducts | Reference |
|---|---|---|---|
| 6M HCl (reflux, 12h) | Ethoxy → hydroxyl | Phenolic derivatives | |
| NaOH/H₂O (100°C) | Methoxy → hydroxyl | Chromenone diol formation |
Mechanistic Insight :
Acid hydrolysis of the ethoxy group proceeds via protonation of the oxygen, leading to C-O bond cleavage and formation of a phenolic -OH group .
Photochemical Reactivity
The nitro group and chromenone core enable unique photochemical behavior, such as [2+2] cycloadditions or nitro-to-nitrite rearrangements.
| Conditions | Observation | Application | Reference |
|---|---|---|---|
| UV light (λ = 254 nm) | Chromenone ring dimerization | Material science applications |
Comparative Reactivity Table
A comparison with structural analogs highlights the influence of substituents:
| Compound Modification | Reactivity with H₂/Pd-C | Oxidation Stability |
|---|---|---|
| 4-Nitrophenyl → 4-Aminophenyl | Faster nitro reduction | Reduced stability |
| Ethoxy → Methoxy | Slower hydrolysis | Similar oxidative cleavage |
Mechanistic Pathways
-
Nitro Reduction : Proceeds via intermediate nitroso and hydroxylamine species before forming the amine.
-
Ether Oxidation : Follows a radical mechanism in the presence of KMnO₄, generating ketones through C-O bond scission.
Scientific Research Applications
Medicinal Applications
1. Antioxidant Activity
Research indicates that compounds with flavonoid structures exhibit significant antioxidant properties. The presence of the ethoxy and nitrophenyl groups in this compound enhances its ability to scavenge free radicals, making it a potential candidate for developing antioxidant-rich formulations in pharmaceuticals and nutraceuticals.
2. Anti-inflammatory Effects
Studies have demonstrated that flavonoids can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
3. Anticancer Properties
Flavonoids are known for their anticancer activities. Preliminary studies suggest that 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways.
Agricultural Applications
1. Plant Growth Regulators
Flavonoids play a crucial role in plant physiology, influencing growth and development. This compound may serve as a natural growth regulator, enhancing seed germination and root development when applied to crops.
2. Pest Resistance
The compound's antioxidant and antimicrobial properties can be exploited to develop eco-friendly pesticides or fungicides. Its application can help protect crops from various pathogens while minimizing environmental impact.
Material Science Applications
1. Photovoltaic Materials
The unique optical properties of flavonoids make them suitable for use in organic photovoltaic devices. Research is ongoing to explore the efficiency of this compound as a light-harvesting material in solar cells.
2. Coatings and Polymers
Due to its chemical stability and resistance to degradation, this compound can be incorporated into coatings and polymers to enhance their durability and protective qualities against environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which may interact with biological macromolecules. The chromen-4-one core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Chromen-4-one Derivatives
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of analogous chromen-4-one derivatives:
*Calculated based on formula C₂₃H₁₉NO₇.
Key Observations:
In contrast, compounds with methoxy (–OCH₃) or allyloxy (–OCH₂CH₂CH₂) groups (e.g., ) exhibit electron-donating effects, which may reduce reactivity but improve solubility .
Steric and Lipophilicity Considerations: The ethoxyphenoxy group at position 3 introduces moderate steric bulk compared to smaller substituents like methoxy. This may influence binding affinity in protein-ligand interactions .
Biological Activity Trends: Nitro-substituted derivatives (e.g., ) are hypothesized to target oxidoreductases like monoamine oxidases (MAOs) due to their electron-deficient aromatic systems . Compounds with hydroxyl or ketone groups (e.g., ) may exhibit antioxidant activity via radical scavenging, as seen in natural flavonoids .
Biological Activity
3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C24H19NO7
- Molecular Weight : 433.41 g/mol
- CAS Number : 773864-49-6
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Flavonoids are recognized for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against various bacterial strains.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antioxidant Study :
A study evaluated the antioxidant potential using DPPH and ABTS assays. The results indicated that the compound effectively reduced DPPH radicals with an IC50 value of 15 µM, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid. -
Anti-inflammatory Mechanism :
In vitro studies on RAW 264.7 macrophages showed that treatment with this compound led to a significant decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent. The compound inhibited COX-2 expression in a dose-dependent manner, indicating a possible pathway for therapeutic application in inflammatory diseases. -
Antimicrobial Efficacy :
The antimicrobial activity was assessed against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited a zone of inhibition measuring 15 mm against E. coli, suggesting its potential as a natural antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
